molecular formula C29H26N2O4 B10870960 3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10870960
M. Wt: 466.5 g/mol
InChI Key: XPLWTFSJSCXAMC-UHFFFAOYSA-N
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Description

3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes furyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include furyl and methoxybenzyl derivatives, which undergo a series of reactions such as condensation, cyclization, and reduction to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The furyl and methoxybenzyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl oxides, while reduction can produce reduced diazepin derivatives.

Scientific Research Applications

3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or in studying biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-DI(2-Furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific combination of furyl and methoxybenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H26N2O4/c1-33-21-12-10-19(11-13-21)18-31-24-7-3-2-6-22(24)30-23-16-20(26-8-4-14-34-26)17-25(32)28(23)29(31)27-9-5-15-35-27/h2-15,20,29-30H,16-18H2,1H3

InChI Key

XPLWTFSJSCXAMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6

Origin of Product

United States

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